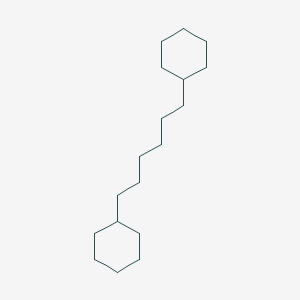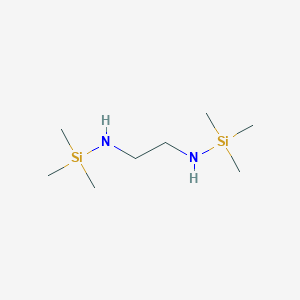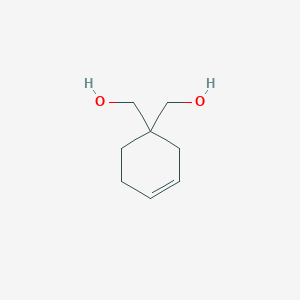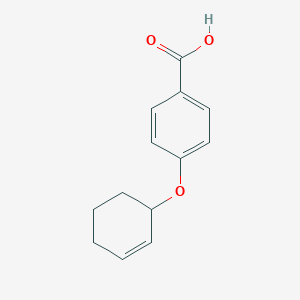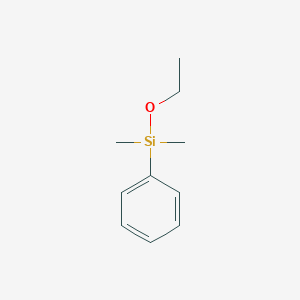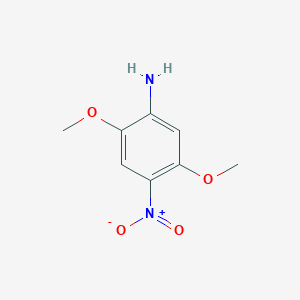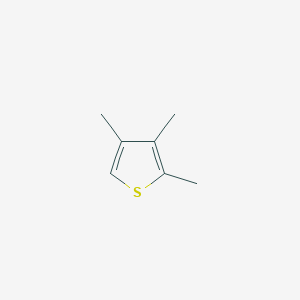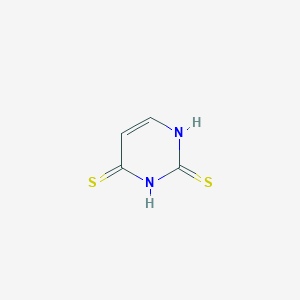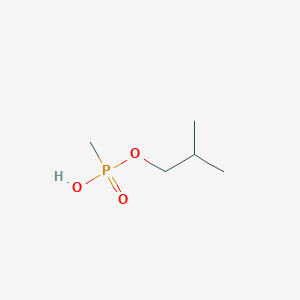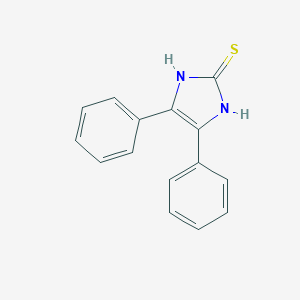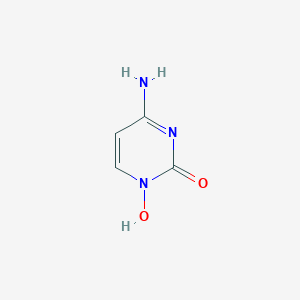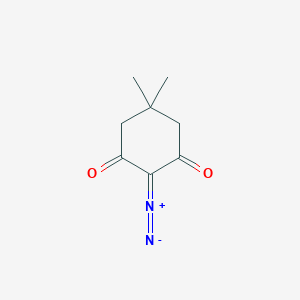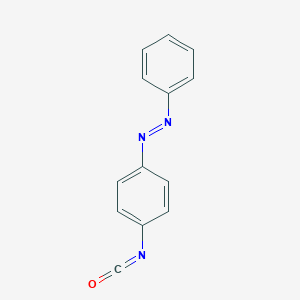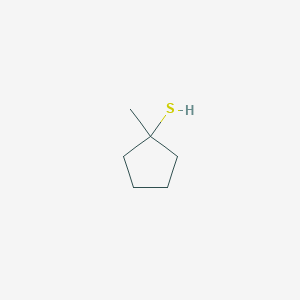
1-Methylcyclopentanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclopentanethiol is an organic compound that is commonly used in scientific research. It is a colorless liquid with a strong odor and is also known as 1-methyl-1-cyclopentanethiol or 1-methyl-1-thiocyclopentane. This compound is used in various fields of research, including biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-methylcyclopentanethiol is not fully understood. However, it is believed that this compound acts as a thiol modifier and can react with cysteine residues in proteins. This can lead to changes in the conformation and activity of the protein. 1-Methylcyclopentanethiol can also react with other sulfur-containing compounds such as glutathione and hydrogen sulfide.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-methylcyclopentanethiol depend on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. At high concentrations, 1-methylcyclopentanethiol can cause cytotoxicity and induce apoptosis in cells. In animal studies, this compound has been shown to have a hypotensive effect and can reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-methylcyclopentanethiol in lab experiments is its high purity and stability. This compound is readily available from commercial sources and can be easily synthesized in the lab. However, one of the limitations of using 1-methylcyclopentanethiol is its strong odor, which can be unpleasant and can interfere with experiments. It is important to handle this compound with care and in a well-ventilated area.
Orientations Futures
There are several future directions for research on 1-methylcyclopentanethiol. One area of research is the study of its potential therapeutic effects in various diseases such as hypertension, diabetes, and cancer. Another area of research is the development of new methods for synthesizing this compound with higher yields and purity. The use of 1-methylcyclopentanethiol as a tool for studying the mechanism of action of enzymes and proteins is also an area of ongoing research.
Conclusion:
In conclusion, 1-methylcyclopentanethiol is an important compound in scientific research due to its unique properties. It is commonly used as a standard reference material in gas chromatography and mass spectrometry and is also used in biochemistry and physiology to study the mechanism of action of various enzymes and proteins. The biochemical and physiological effects of 1-methylcyclopentanethiol depend on the concentration and duration of exposure. Future research on this compound is focused on its potential therapeutic effects and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of 1-methylcyclopentanethiol can be achieved through various methods. One of the commonly used methods is the reaction between cyclopentanone and methyl mercaptan in the presence of a catalyst such as zinc chloride. Another method involves the reaction between cyclopentanone and sodium hydrosulfide in the presence of a catalyst such as sodium hydroxide. The yield of 1-methylcyclopentanethiol can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-Methylcyclopentanethiol is widely used in scientific research due to its unique properties. It is commonly used as a standard reference material in gas chromatography and mass spectrometry. It is also used as a flavor and fragrance agent in the food industry. In biochemistry and physiology, 1-methylcyclopentanethiol is used as a tool to study the mechanism of action of various enzymes and proteins. It is also used to study the effect of sulfur-containing compounds on biological systems.
Propriétés
Numéro CAS |
1638-95-5 |
|---|---|
Nom du produit |
1-Methylcyclopentanethiol |
Formule moléculaire |
C6H12S |
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
1-methylcyclopentane-1-thiol |
InChI |
InChI=1S/C6H12S/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3 |
Clé InChI |
XJWBHFDHEOPYNK-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1)S |
SMILES canonique |
CC1(CCCC1)S |
Synonymes |
1-Methylcyclopentanethiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




